5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride
Description
5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride is a spirocyclic compound featuring a bicyclic framework with nitrogen at the 5-position and a carboxylic acid group at the 8-position. Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and chemical research applications. The compound is widely available from global suppliers, including HANWAYS CHEMPHARM, Amatek Chemical, and Chiral Quest, with primary production centered in China .
Properties
IUPAC Name |
5-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-10-9(6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKISYTUBBYVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic core followed by functionalization at the carboxylic acid position. Common synthetic routes include:
Cyclization Reactions: Starting from linear precursors, cyclization reactions are employed to form the spirocyclic core.
Functional Group Transformations: Subsequent transformations introduce the carboxylic acid and hydrochloride functionalities.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Frameworks
The spirocyclic scaffold varies in ring sizes, substituents, and heteroatoms, influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- Heteroatoms: Replacement of nitrogen with oxygen (e.g., 5-oxaspiro[3.5]nonane-8-carboxylic acid) reduces basicity and alters solubility profiles .
Physicochemical Properties
| Property | 5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride | 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride | 5-oxaspiro[3.5]nonane-8-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~205.7 (estimated) | 192.65 | 170.21 |
| Water Solubility | High (due to HCl salt) | Moderate | Low (free acid form) |
| LogP | ~1.2 (predicted) | ~0.8 | ~0.5 |
Notes:
Supplier Landscape and Availability
Biological Activity
5-Azaspiro[3.5]nonane-8-carboxylic acid; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic implications.
The primary biological target of 5-Azaspiro[3.5]nonane-8-carboxylic acid; hydrochloride is Poly (ADP-Ribose) Polymerase (PARP) . PARP plays a critical role in DNA repair processes, and the inhibition of this enzyme by the compound leads to several downstream effects:
- Inhibition of PARP Activity : The compound binds to PARP, inhibiting its catalytic activity, which is essential for the repair of DNA single-strand breaks.
- Enhanced Phosphorylation of H2AX : This inhibition results in increased phosphorylation of H2AX, a marker for DNA damage response, indicating that the compound induces DNA damage accumulation in cells.
Biological Effects
The biological effects of 5-Azaspiro[3.5]nonane-8-carboxylic acid; hydrochloride have been studied primarily in cancer models:
- Loss of Cell Viability : In vitro studies have demonstrated that this compound significantly reduces cell viability in human estrogen receptor-positive breast cancer cell lines, suggesting its potential as an anticancer agent.
- Antiproliferative Activity : The compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential utility in cancer therapy .
Research Findings
Recent studies have explored various aspects of the biological activity of 5-Azaspiro[3.5]nonane-8-carboxylic acid; hydrochloride:
- Inhibition Studies : The compound has been tested for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are involved in tumor invasion and metastasis. Results indicated moderate inhibitory activity compared to standard controls, highlighting its potential as an MMP inhibitor .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the azaspiro structure can enhance biological activity. For instance, compounds with specific substituents showed improved potency against target enzymes and cancer cell lines .
Table 1: Biological Activity Summary
| Biological Activity | Observations |
|---|---|
| PARP Inhibition | Significant inhibition leading to DNA damage |
| Cell Viability Reduction | Loss observed in breast cancer cell lines |
| MMP Inhibition | Moderate activity against MMP-2 and MMP-9 |
| Antiproliferative Effects | Notable effects across various cancer cell lines |
Table 2: Structure-Activity Relationships
| Compound Variant | Modifications | Observed Activity |
|---|---|---|
| Base Compound | None | Standard activity |
| Variant A | Fluorine substitution | Increased potency |
| Variant B | Hydroxyl group addition | Enhanced inhibitory effects |
Case Studies
Several case studies have highlighted the therapeutic potential of 5-Azaspiro[3.5]nonane-8-carboxylic acid; hydrochloride:
- Case Study 1 : A study involving breast cancer models demonstrated that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to untreated controls.
- Case Study 2 : In a model of liver fibrosis, compounds based on the azaspiro structure showed promising results in reducing fibrotic markers and improving liver function tests, suggesting broader therapeutic applications beyond oncology.
Q & A
Basic: What are the key considerations for synthesizing 5-Azaspiro[3.5]nonane-8-carboxylic acid; hydrochloride with high purity?
Answer:
Synthesis requires precise control of reaction parameters. A common approach involves cyclization of precursors (e.g., chloroacetyl chloride derivatives) in polar aprotic solvents like DMF or THF at 0–25°C, using bases (e.g., triethylamine) to neutralize HCl byproducts . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) is critical to achieve >95% purity. Characterization should include:
- NMR (¹H/¹³C) to confirm spirocyclic structure and substituent positions.
- HPLC-MS to assess purity and molecular ion ([M+H]+ at m/z 191.66) .
Advanced: How does the spirocyclic structure influence the compound’s biological activity?
Answer:
The spirocyclic framework imposes conformational rigidity, enhancing target selectivity. For example:
- Antiviral activity : The constrained geometry mimics natural substrates, inhibiting viral proteases (e.g., SARS-CoV-2 Mpro) with IC₅₀ values <10 µM in vitro .
- Analgesic effects : The spiro-NH group interacts with cannabinoid receptors (CB1/CB2), reducing pain signaling in murine models (ED₅₀: 5 mg/kg) .
Comparative studies with non-spiro analogs show 5–10x lower potency, underscoring structural importance .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
- FT-IR : Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹) and hydrochloride salt (N–H bend: 1600 cm⁻¹) .
- X-ray crystallography : Resolve spirocyclic conformation (bond angles: 109.5° at sp³ carbons) and hydrogen-bonding networks .
- Elemental analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
Advanced: How can researchers design derivatives to modulate enzyme activity?
Answer:
Derivatization strategies include:
- Carboxylic acid modification : Esterification (e.g., methyl ester) to enhance lipophilicity and BBB penetration .
- Spiro-ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at position 8 to alter electronic density and binding affinity .
Example : Methyl 5-azaspiro[3.5]nonane-8-carboxylate (derivative) showed 2x higher CB1 receptor binding (Kᵢ = 12 nM vs. 25 nM for parent compound) .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., monoacylglycerol lipase) using PDB structures (e.g., 3HJU). Focus on hydrogen bonds between the carboxylic acid and catalytic Ser122 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: ΔG < -40 kcal/mol) .
Advanced: How to resolve contradictions in reported biological data (e.g., antiviral vs. cytotoxic effects)?
Answer:
Contradictions often arise from assay conditions. Mitigation strategies:
- Dose-response normalization : Compare IC₅₀ (antiviral) and CC₅₀ (cytotoxicity) in the same cell line (e.g., Vero E6). A selectivity index (SI = CC₅₀/IC₅₀) >10 indicates therapeutic potential .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase inhibition .
Basic: What are the optimal storage conditions to ensure stability?
Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials.
- Solubility : Prepare fresh solutions in DMSO (50 mM stock) to avoid hydrolysis.
- Stability data : <5% degradation after 6 months under recommended conditions .
Advanced: How does this compound compare to structurally similar spirocycles in drug discovery?
Answer:
Basic: What safety precautions are required during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhaling HCl vapors.
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
